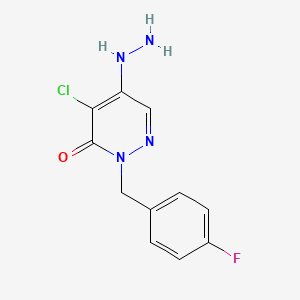

4-chloro-2-(4-fluorobenzyl)-5-hydrazinylpyridazin-3(2H)-one

Description

4-chloro-2-(4-fluorobenzyl)-5-hydrazinylpyridazin-3(2H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyridazinone core, substituted with chloro, fluorobenzyl, and hydrazinyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name |

4-chloro-2-[(4-fluorophenyl)methyl]-5-hydrazinylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN4O/c12-10-9(16-14)5-15-17(11(10)18)6-7-1-3-8(13)4-2-7/h1-5,16H,6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNXYBCNQDPAKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)NN)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-fluorobenzyl)-5-hydrazinylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Chloro and Fluorobenzyl Groups: The chloro and fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where the pyridazinone core is treated with chlorinating and fluorobenzylating agents.

Hydrazinyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-fluorobenzyl)-5-hydrazinylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or fluorobenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-fluorobenzyl)-5-hydrazinylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

4-chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline: Shares structural similarities but differs in the presence of an aniline group instead of a hydrazinyl group.

2-chloro-4-fluorobenzenesulphonyl chloride: Contains similar chloro and fluoro substituents but has a sulphonyl chloride group instead of a pyridazinone core.

Uniqueness

4-chloro-2-(4-fluorobenzyl)-5-hydrazinylpyridazin-3(2H)-one is unique due to its specific combination of substituents and the presence of a hydrazinyl group, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-2-(4-fluorobenzyl)-5-hydrazinylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClF NO

- Molecular Weight : 265.68 g/mol

- CAS Registry Number : 1628918-34-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.

- Neuroprotective Effects : Preliminary studies suggest that it may enhance neuroprotective mechanisms, particularly against oxidative stress.

Antiepileptic Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiepileptic properties. For instance, a related compound, GM-90432, demonstrated significant efficacy in reducing seizure frequency in pentylenetetrazole-induced seizure models in zebrafish. The study highlighted the upregulation of neurosteroids and neurotransmitters such as serotonin and progesterone, while downregulating cortisol levels, indicating a potential mechanism for neuroprotection and seizure control .

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative damage. In vitro studies indicate that it can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cell death. This property is particularly relevant in neurodegenerative conditions where oxidative stress plays a critical role.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.